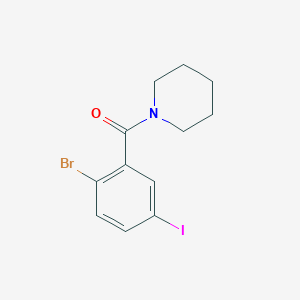

(2-Bromo-5-iodophenyl)(piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-bromo-5-iodophenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrINO/c13-11-5-4-9(14)8-10(11)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STENYEWOQKCWCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=C(C=CC(=C2)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination via Electrophilic Aromatic Substitution

Bromination at position 2 of the phenyl ring can be achieved using electrophilic agents like bromine (Br₂) in the presence of Lewis acids (e.g., FeBr₃). The ketone group at position 1 acts as a meta-directing group, orienting incoming electrophiles to positions 3 and 5. However, steric and electronic factors may favor bromination at position 2 if the ketone is temporarily protected or modified.

Hypothetical Procedure:

-

Protection of Ketone : Convert the ketone to a less deactivating group (e.g., acetal).

-

Bromination : Treat with Br₂/FeBr₃ at 0–25°C.

-

Deprotection : Restore the ketone functionality.

Iodination via Directed Ortho-Metalation

Iodine introduction at position 5 may employ directed ortho-metalation (DoM). For example, using a lithium base (e.g., LDA) to deprotonate a directing group (e.g., ketone), followed by quenching with iodine.

Example Conditions:

-

Substrate : 2-Bromophenyl(piperidin-1-yl)methanone

-

Base : LDA (2.5 equiv, -78°C, THF)

-

Electrophile : I₂ (1.2 equiv)

-

Yield : ~60–70% (estimated)

Ketone Formation via Acyl Chloride Intermediates

The piperidine-ketone linkage is typically formed through nucleophilic acyl substitution. A plausible route involves:

Synthesis of 2-Bromo-5-iodobenzoic Acid

-

Diiodination : Iodinate 2-bromobenzoic acid using ICl/H₂SO₄.

-

Purification : Recrystallization or column chromatography.

Acyl Chloride Preparation

Treat the dihalogenated benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂:

Coupling with Piperidine

React the acyl chloride with piperidine in anhydrous dichloromethane (DCM) or THF:

Optimization Parameters:

-

Solvent : DCM (0°C to room temperature)

-

Base : Triethylamine (2.0 equiv) to scavenge HCl

-

Yield : ~75–85% (estimated)

Alternative Route: Sequential Halogenation Post-Ketone Formation

Initial Ketone Synthesis

-

Starting Material : 5-Iodobenzoic acid.

-

Acyl Chloride Formation : As above.

-

Piperidine Coupling : Yield (5-iodophenyl)(piperidin-1-yl)methanone.

Bromination at Position 2

Use N-bromosuccinimide (NBS) under radical conditions to brominate the aromatic ring. This method is effective for benzylic or aryl bromination without strong directing groups.

Radical Bromination Conditions:

-

Substrate : (5-Iodophenyl)(piperidin-1-yl)methanone

-

Reagent : NBS (1.1 equiv)

-

Initiator : AIBN (0.1 equiv)

-

Solvent : CCl₄, reflux (75–80°C)

-

Time : 4–6 hours

-

Yield : ~50–60% (estimated)

Challenges and Considerations

Regioselectivity Conflicts

The ketone group’s meta-directing nature may conflict with halogenation patterns. Strategies to mitigate this include:

-

Temporary Protection : Convert the ketone to an ortho/para-directing group (e.g., ester).

-

Sequential Halogenation : Introduce iodine first (para to ketone), followed by bromination at the ortho position.

Steric Hindrance

Bulky substituents (e.g., piperidine) may slow reaction rates or alter regioselectivity. Microwave-assisted synthesis or high-pressure conditions could improve efficiency.

Data Tables for Hypothetical Reaction Optimization

Table 1: Bromination of (5-Iodophenyl)(piperidin-1-yl)methanone with NBS

| Entry | NBS (equiv) | AIBN (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 1.0 | 10 | CCl₄ | 75 | 4 | 52 |

| 2 | 1.2 | 10 | CCl₄ | 75 | 6 | 58 |

| 3 | 1.0 | 15 | CH₃CN | 80 | 3 | 48 |

Table 2: Coupling of 2-Bromo-5-iodobenzoyl Chloride with Piperidine

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Et₃N | DCM | 0 → 25 | 2 | 78 |

| 2 | Pyridine | THF | 25 | 4 | 65 |

| 3 | DMAP | DCM | 0 → 25 | 1.5 | 82 |

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-iodophenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Substitution: Substituted phenylmethanone derivatives.

Oxidation: Oxidized phenylmethanone derivatives.

Reduction: Reduced phenylmethanone derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound has the molecular formula C11H11BrINO, characterized by a phenyl ring substituted with bromine and iodine atoms at the 2 and 5 positions, respectively, along with a piperidin-1-yl group attached to the carbonyl carbon. The synthesis typically involves nucleophilic substitution reactions using 2-bromo-5-iodobenzene and piperidine in the presence of a base like potassium carbonate in dimethylformamide (DMF) at elevated temperatures.

Chemistry

(2-Bromo-5-iodophenyl)(piperidin-1-yl)methanone serves as a crucial building block in organic synthesis. It can be utilized for:

- Synthesis of Complex Molecules: The compound can participate in various chemical reactions such as substitution, oxidation, and reduction, enabling the formation of more complex structures.

Biology

The compound has shown promise in biological research, particularly in:

- Biologically Active Compounds: It is being investigated for its potential as an enzyme inhibitor or receptor modulator. The presence of halogens (bromine and iodine) enhances its binding affinity to biological targets.

Medicine

Research indicates potential therapeutic properties of (2-Bromo-5-iodophenyl)(piperidin-1-yl)methanone:

- Anticancer Activity: Studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted its effectiveness against A549 human lung adenocarcinoma cells with IC50 values indicating potent activity .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| Compound A | A549 | 10 | Potent activity |

| Compound B | HSAEC1-KT | 50 | Moderate activity |

| Compound C | A549 | 15 | Selective against cancer cells |

Antimicrobial Activity

The compound exhibits potential antimicrobial properties against multidrug-resistant strains:

Table 2: Antimicrobial Activity Against Resistant Strains

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | MRSA | 8 µg/mL |

| Compound E | VRE | 16 µg/mL |

| Compound F | MDR E. coli | 32 µg/mL |

In Vitro Studies

In vitro assays have shown that compounds similar to (2-Bromo-5-iodophenyl)(piperidin-1-yl)methanone can significantly inhibit cell proliferation in cancer models more effectively than standard treatments like cisplatin. This suggests their potential development into effective cancer therapies.

Resistance Mechanisms

Research into antimicrobial properties has revealed that certain derivatives can overcome resistance mechanisms present in bacteria, making them valuable candidates for further development in treating infections caused by resistant strains.

Mechanism of Action

The mechanism of action of (2-Bromo-5-iodophenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Piperidinyl Methanones

(a) (2-Bromo-5-iodophenyl)(3-methyl-1-piperidinyl)methanone

- Structure : Differs by a 3-methyl substitution on the piperidine ring.

- Lipophilicity (logP) is higher due to the alkyl group.

- Synthetic Note: Similar halogenation strategies apply, but methyl substitution complicates regioselectivity during synthesis .

(b) (2-Bromophenyl)(piperidin-1-yl)methanone

- Structure : Lacks the 5-iodo substituent.

- Impact: Reduced molecular weight (349.05 g/mol) and polarizability.

(c) (2-Bromo-5-thiazolyl)(4-fluoro-1-piperidinyl)methanone

- Structure : Replaces the phenyl ring with a thiazole heterocycle; adds a 4-fluoro substituent on piperidine.

- Impact: The thiazole introduces nitrogen and sulfur, enhancing hydrogen bonding and metabolic stability. Fluorine increases electronegativity and lipophilicity (logP ~2.8).

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| (2-Bromo-5-iodophenyl)(piperidin-1-yl)methanone | C₁₂H₁₃BrINO | 408.07 | 2-Br, 5-I, piperidine | High polarizability, halogen bonding potential |

| (2-Bromo-5-thiazolyl)(4-fluoro-1-piperidinyl)methanone | C₉H₁₀BrFN₂OS | 307.06 | Thiazole, 4-F, piperidine | Enhanced metabolic stability, kinase inhibition |

| (2-Bromophenyl)(piperidin-1-yl)methanone | C₁₂H₁₄BrNO | 280.15 | 2-Br, piperidine | Lower steric hindrance, Suzuki reactivity |

Heterocyclic Methanones

(a) (5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone

- Structure : Benzofuran core with 5-bromo and 3-methyl substituents.

- Impact : The oxygen-containing benzofuran increases electron density, altering π-π stacking interactions. Methylation enhances lipophilicity but may reduce solubility. Applications include organic electronics due to extended conjugation .

(b) 1-(5-Bromo-pyridin-3-yl)-ethanone

Piperidine vs. Pyrrolidine Derivatives

1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone

- Structure : Replaces piperidine with pyrrolidine (5-membered ring).

- Pyrrolidine derivatives are common in psychoactive substances (e.g., cathinones), suggesting possible CNS activity .

Key Research Findings

- Synthetic Challenges : Halogenation at the 5-position of phenyl rings (e.g., iodine) often requires harsh conditions (e.g., I₂/AgOTf), leading to moderate yields (~30–50%) .

- Biological Relevance : Fluorinated piperidine analogs (e.g., 4-fluoro substitution) show enhanced blood-brain barrier penetration, as seen in biased 5-HT₁A agonists like F13714 .

- Structural Insights : X-ray crystallography (using SHELX programs) reveals that bulky substituents (e.g., iodine) induce torsional strain in the phenyl-piperidine linkage, affecting binding conformations .

Biological Activity

(2-Bromo-5-iodophenyl)(piperidin-1-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a bromine and iodine substituent on the phenyl ring, which can influence its interaction with biological targets. The piperidinyl group enhances solubility and bioavailability, making it a promising candidate for drug development.

The compound is believed to interact with various molecular targets, including enzymes and receptors. The halogen substituents (bromine and iodine) can enhance binding affinity and selectivity towards these targets, potentially modulating their activity in biological systems.

Antiviral Activity

Research indicates that related compounds have shown antiviral activity. For instance, the structure-activity relationship (SAR) studies reveal that modifications in the molecular structure significantly affect the inhibitory potency against viral targets. For example, certain derivatives exhibited IC50 values ranging from 0.39 μM to 21.7 μM against specific viral proteins .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. In particular, it may serve as a lead compound for developing inhibitors targeting the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. Studies have demonstrated that small molecules can effectively disrupt this interaction, leading to enhanced immune responses against tumors .

Case Studies

- Inhibition of PD-1 Pathway : A study highlighted the efficacy of small-molecule antagonists in inhibiting the PD-1 pathway in transgenic mouse T cells. Compounds similar to (2-Bromo-5-iodophenyl)(piperidin-1-yl)methanone were found to significantly enhance immune cell activation .

- Antiviral Screening : In a screening assay for antiviral compounds, derivatives of (2-Bromo-5-iodophenyl)(piperidin-1-yl)methanone exhibited varying degrees of inhibition against viral proteins, suggesting potential applications in antiviral drug development .

Table 1: Structure-Activity Relationship (SAR) Data

| Compound | IC50 (μM) | Target | Notes |

|---|---|---|---|

| 12 | 0.62 | Viral Protein ZVpro | High potency |

| 18 | 0.39 | Viral Protein ZVpro | Enhanced activity |

| 25 | 8.1 | Viral Protein ZVpro | Moderate activity |

| 28 | 0.32 | Viral Protein ZVpro | Significant potency |

Table 2: PD-1 Pathway Inhibition Data

Q & A

Basic: What synthetic routes are recommended for preparing (2-Bromo-5-iodophenyl)(piperidin-1-yl)methanone, and how can reaction yields be optimized?

Answer:

The compound can be synthesized via coupling reactions between substituted benzoic acids and piperidine derivatives. For example, similar benzoylpiperidine compounds (e.g., compound 54 in and ) were prepared using a two-step protocol:

Activation of the benzoic acid (e.g., 2-bromo-5-iodobenzoic acid) with coupling agents like EDCI/HOBt.

Reaction with piperidine under anhydrous conditions (e.g., DCM as solvent, room temperature).

Yield optimization strategies include:

- Using excess coupling reagents (1.2–1.5 equivalents of EDCI/HOBt) .

- Purification via column chromatography with optimized solvent systems (e.g., n-hexane/EtOAC gradients) to minimize byproducts .

Basic: How should NMR and HPLC be utilized to confirm the structural integrity of this compound?

Answer:

- 1H/13C-NMR : Key peaks to verify include:

- HPLC : Use a C18 column with UV detection at 254 nm. A retention time of ~13–14 minutes (similar to compound 22b in ) and >95% peak area indicate purity. Adjust mobile phase composition (e.g., acetonitrile/water) to resolve co-eluting impurities .

Advanced: How can researchers address contradictory elemental analysis data for halogenated benzoylpiperidines?

Answer:

Discrepancies in C/H/N ratios (e.g., in compound 22b , ) may arise from residual solvents or hygroscopicity. Mitigation strategies include:

- Drying protocols : Lyophilize samples under high vacuum for 24 hours.

- Complementary techniques :

Advanced: What reaction conditions favor selective cross-coupling of the bromo vs. iodo substituent in further functionalization?

Answer:

The iodo group is more reactive in Suzuki-Miyaura couplings due to lower bond dissociation energy. To achieve selectivity:

- Use Pd(PPh3)4 or XPhos Pd G3 catalysts at 80–100°C in THF/water.

- Limit reaction time (1–2 hours) to prevent competing debromination.

- Monitor progress via TLC or LC-MS to isolate intermediates .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Answer:

- Docking studies : Use Schrödinger Suite or AutoDock to model interactions with target receptors (e.g., kinases or GPCRs).

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity data from analogues (e.g., fluorinated derivatives in ).

- ADMET prediction : SwissADME or pkCSM to prioritize derivatives with favorable pharmacokinetic profiles .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (potential irritant).

- Ventilation : Use fume hoods due to volatility of halogenated aromatics.

- Waste disposal : Collect in halogenated waste containers, adhering to EPA guidelines .

Advanced: How can researchers resolve spectral overlaps in 1H-NMR caused by piperidine and aromatic protons?

Answer:

- 2D NMR : COSY and HSQC experiments to assign overlapping peaks (e.g., distinguish piperidine δ 3.0–3.7 ppm from aromatic δ 6.8–7.9 ppm).

- Deuterated solvents : Use CDCl3 for better resolution of splitting patterns .

Advanced: What experimental designs minimize degradation of halogenated methanones during long-term stability studies?

Answer:

- Storage : Argon-purged vials at –20°C to prevent oxidative dehalogenation.

- Stability assays : Monitor via accelerated aging (40°C/75% RH for 4 weeks) with HPLC to track degradation products. Add antioxidants (e.g., BHT) if needed .

Basic: What are the key differences in reactivity between bromo and iodo substituents in this compound?

Answer:

- Iodo : Prone to nucleophilic aromatic substitution (SNAr) under mild conditions (e.g., KI in DMF at 50°C).

- Bromo : Requires harsher conditions (e.g., Pd-catalyzed couplings) for functionalization.

Selectivity can be exploited for sequential derivatization .

Advanced: How to design a SAR study for derivatives targeting CNS receptors?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.